molecular formula C15H28N4O2 B1614879 1-Piperidinecarboxamide, 4,4'-(1,3-propanediyl)bis- CAS No. 70715-18-3

1-Piperidinecarboxamide, 4,4'-(1,3-propanediyl)bis-

Cat. No.: B1614879
CAS No.: 70715-18-3
M. Wt: 296.41 g/mol
InChI Key: CCWJQXMSRPVJPF-UHFFFAOYSA-N
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Description

The compound 1-Piperidinecarboxamide, 4,4'-(1,3-propanediyl)bis- (CAS: 70715-18-3) is a bis-piperidine derivative featuring a propane-1,3-diyl linker between two piperidine rings, each substituted with a carboxamide group. This structure confers unique physicochemical properties, such as enhanced polarity and hydrogen-bonding capacity due to the amide groups.

Properties

IUPAC Name

4-[3-(1-carbamoylpiperidin-4-yl)propyl]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N4O2/c16-14(20)18-8-4-12(5-9-18)2-1-3-13-6-10-19(11-7-13)15(17)21/h12-13H,1-11H2,(H2,16,20)(H2,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWJQXMSRPVJPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCCC2CCN(CC2)C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1072139
Record name 1-Piperidinecarboxamide, 4,4'-(1,3-propanediyl)bis-
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Molecular Weight

296.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

70715-18-3
Record name 4,4′-(1,3-Propanediyl)bis[1-piperidinecarboxamide]
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Record name 1-Piperidinecarboxamide, 4,4'-(1,3-propanediyl)bis-
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Record name 1-Piperidinecarboxamide, 4,4'-(1,3-propanediyl)bis-
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Record name 1-Piperidinecarboxamide, 4,4'-(1,3-propanediyl)bis-
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Record name 4,4'-(propane-1,3-diyl)bis(piperidine-1-carboxamide)
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Preparation Methods

General Synthetic Strategy

The synthesis generally involves:

Specific Reaction Conditions and Procedures

  • Amidation Reaction : The amine groups on 1,3-bis(4-piperidyl)propane can be reacted with an appropriate carboxylating agent under controlled conditions (e.g., in the presence of triethylamine as a base and dichloromethane as solvent at low temperature) to form the carboxamide groups.

  • Example from Related Piperidinecarboxamide Synthesis : In the synthesis of 4-piperidinecarboxamide derivatives, triethylamine and acetic anhydride in dichloromethane at 0–20°C for 18 hours yielded high purity products. This suggests similar mild conditions could be adapted for the bis-carboxamide formation.

Patent Literature Insights

A European patent (EP 0855999 B1) describes the synthesis of substituted piperidine derivatives with various functional groups, including carboxamide moieties, which may provide synthetic routes or intermediates relevant to the preparation of 1-Piperidinecarboxamide, 4,4'-(1,3-propanediyl)bis-. The patent illustrates multi-step syntheses involving protection/deprotection, substitution, and coupling reactions under controlled conditions.

Data Table: Summary of Key Preparation Parameters

Step Reactants/Intermediates Reaction Conditions Expected Product/Intermediate Notes
1 Piperidine + 1,3-dihalopropane Nucleophilic substitution, reflux in solvent 1,3-Bis(4-piperidyl)propane Commercially available intermediate
2 1,3-Bis(4-piperidyl)propane + Acylating agent (e.g., acetic anhydride) + Base (e.g., Et3N) 0–20°C, dichloromethane, 18 h 1-Piperidinecarboxamide, 4,4'-(1,3-propanediyl)bis- Mild amidation conditions
3 Purification Filtration, washing with solvent Pure bis-carboxamide product White solid, high yield expected

Research Findings and Analytical Data

  • Yield and Purity : Analogous amidation reactions of piperidine derivatives typically achieve quantitative or near-quantitative yields with high purity as confirmed by LCMS and NMR.

  • Physical Properties : The bis-carboxamide compound is expected to be a white solid with molecular weight ~296.41 g/mol.

  • Spectroscopic Characterization : Proton NMR signals correspond to piperidine ring protons and amide NH groups; LCMS confirms molecular ion peaks consistent with the bis-carboxamide structure.

Chemical Reactions Analysis

1-Piperidinecarboxamide, 4,4’-(1,3-propanediyl)bis- can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chromatography

1-Piperidinecarboxamide, 4,4'-(1,3-propanediyl)bis- is effectively analyzed using High-Performance Liquid Chromatography (HPLC). Specifically, it can be separated on Newcrom R1 columns under reverse-phase conditions. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid or formic acid for Mass-Spec applications. This method is scalable and suitable for isolating impurities during preparative separations and pharmacokinetic studies .

Medicinal Chemistry

This compound has shown potential in medicinal chemistry due to its biological activities. It has been studied for its cytotoxic effects against various cancer cell lines and its antibacterial properties.

Cytotoxicity Studies

  • Cell Lines Tested :
    • Murine Colon Adenocarcinoma (MAC13, MAC16): Demonstrated significant cytotoxicity with IC50 values in the nanomolar range.
    • Human Cancer Cell Lines (A549 lung cancer, MCF-7 breast cancer): Notably selective against A549 cells with an IC50 value of 11.8 µM against MCF-7 cells.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit broad-spectrum antibacterial properties. It effectively inhibits the growth of Salmonella typhimurium and biofilm formation by Bacillus subtilis.

Antitubercular Activity

Compounds derived from this structure have shown promising antitubercular activity against Mycobacterium tuberculosis, with effective concentrations reported around 5.6 µM/mL.

Summary of Biological Activities

ActivityCell Line/OrganismIC50/Effect
CytotoxicityMAC13, MAC16 (murine colon)Nanomolar range
CytotoxicityA549 (lung cancer)High selectivity
CytotoxicityMCF-7 (breast cancer)11.8 µM
AntibacterialSalmonella typhimuriumInhibition observed
AntibacterialBacillus subtilisBiofilm inhibition
AntitubercularMycobacterium tuberculosis5.6 µM/mL

Case Study 1: HPLC Method Development

A study conducted by SIELC Technologies demonstrated the effective separation of 1-Piperidinecarboxamide on Newcrom R1 HPLC columns under optimized conditions. The method was validated for scalability and reproducibility in pharmacokinetic studies .

Case Study 2: Anticancer Activity

In vitro studies highlighted the anticancer potential of this compound against various cell lines. The results indicated significant cytotoxicity and selectivity towards cancer cells while sparing normal cells, suggesting a therapeutic window for further development in oncology.

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxamide, 4,4’-(1,3-propanediyl)bis- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

a. 4,4'-(1,3-Propanediyl)bis[piperidine] (CAS: 16898-52-5)
  • Structure : Two piperidine rings linked by a propane-1,3-diyl group. Lacks carboxamide substituents.
  • Molecular Formula : C₁₃H₂₆N₂
  • Molecular Weight : 210.36 g/mol
  • Physicochemical Properties :
    • Melting Point: 65–68.5°C
    • Boiling Point: 327°C
    • Density: 0.9578 g/cm³
    • Solubility: Hygroscopic, nearly transparent in water.
  • Applications : Used as an intermediate in organic synthesis and polymer chemistry.
b. 4,4'-(1,3-Propanediyl)dipyridine (CAS: 17252-51-6)
  • Structure : Pyridine rings instead of piperidine, linked via propane-1,3-diyl.
  • Molecular Formula : C₁₃H₁₄N₂
  • Molecular Weight : 198.26 g/mol
  • Physicochemical Properties: Melting Point: 57–60°C Boiling Point: 142°C at 2 mmHg LogP (XLogP3): 2.5 Solubility: Limited water solubility due to aromatic pyridine rings.
  • Applications : Acts as a ligand in coordination chemistry and a precursor for supramolecular assemblies.
c. Piperidine, 4,4'-(1,3-propanediyl)bis[1-(2-chloroethyl)-, dihydrochloride (CAS: 75413-55-7)
  • Structure : Chloroethyl-substituted piperidine rings with a propane-1,3-diyl linker.
  • Molecular Formula : C₁₇H₃₃Cl₃N₂
  • Molecular Weight : 371.82 g/mol
  • Applications : Likely used in pharmaceutical synthesis due to reactive chloroethyl groups.

Key Comparative Analysis

Property 1-Piperidinecarboxamide, 4,4'-(1,3-propanediyl)bis- 4,4'-(1,3-Propanediyl)bis[piperidine] 4,4'-(1,3-Propanediyl)dipyridine
Molecular Formula Likely C₁₅H₂₈N₄O₂* C₁₃H₂₆N₂ C₁₃H₁₄N₂
Molecular Weight ~296.4 g/mol* 210.36 g/mol 198.26 g/mol
Functional Groups Amide (-CONH₂) Amine (-NH) Pyridine (aromatic N)
Polarity High (amide H-bonding) Moderate (amine) Low (aromatic)
Solubility Likely water-soluble due to amides Hygroscopic, water-miscible Poor in water
Applications Potential drug intermediate or polymer additive Organic synthesis Coordination chemistry

*Inferred from structural analogs; exact data unavailable in evidence.

Biological Activity

1-Piperidinecarboxamide, 4,4'-(1,3-propanediyl)bis- (CAS No. 70715-18-3) is a synthetic compound that falls under the category of piperidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. This article aims to explore the biological activity of this specific compound through available research findings, case studies, and data analysis.

Chemical Structure and Properties

The molecular formula of 1-Piperidinecarboxamide, 4,4'-(1,3-propanediyl)bis- is C15H28N4O2C_{15}H_{28}N_{4}O_{2} with an average mass of approximately 296.415 g/mol. The structure features two piperidine rings connected by a propanediyl linker, which is significant for its biological interactions.

Biological Activity Overview

Piperidine derivatives have been studied extensively for their pharmacological properties. The biological activity of 1-Piperidinecarboxamide, 4,4'-(1,3-propanediyl)bis- can be categorized into several key areas:

  • Antimicrobial Activity : Research indicates that piperidine derivatives exhibit varying degrees of antimicrobial properties. For instance, studies on similar compounds have shown inhibition against various bacterial strains.
  • Neuropharmacological Effects : Piperidine derivatives are often investigated for their potential in treating neurological disorders due to their ability to interact with neurotransmitter systems.
  • Anticancer Potential : Some studies suggest that piperidine compounds may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth.

Case Studies

  • Inhibitory Activity on Monoamine Oxidases (MAOs) :
    A study evaluated the inhibitory effects of various piperidine alkaloids on MAOs, which play a crucial role in neurotransmitter metabolism. Compounds similar to 1-Piperidinecarboxamide demonstrated significant inhibitory activity with IC50 values ranging from 7.85 to 77.87 μM against MAOA and MAOB enzymes .
  • Computer-Aided Drug Design :
    In silico studies using tools like SwissTargetPrediction have identified potential protein targets for new piperidine derivatives. These studies suggest that modifications in the piperidine structure can lead to enhanced biological activities across various therapeutic areas including oncology and neurology .

Data Table: Biological Activities of Piperidine Derivatives

Activity TypeCompound ExampleIC50 Values (μM)Reference
MAO-A InhibitionCompound 3 from Areca catechu7.85 - 55.96
MAO-B InhibitionCompound 8 from Areca catechu11.92 - 77.87
Anticancer ActivityVarious piperidine derivativesVaries
Antimicrobial EffectsPiperidine-based compoundsVariesGeneral literature

The mechanism of action for piperidine derivatives often involves:

  • Enzyme Inhibition : Compounds may inhibit specific enzymes such as MAOs or kinases, affecting metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors can lead to altered signaling pathways relevant in conditions like depression or anxiety.
  • Cellular Apoptosis : Certain derivatives may induce apoptosis in cancer cells through various biochemical pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Piperidinecarboxamide, 4,4'-(1,3-propanediyl)bis-
Reactant of Route 2
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1-Piperidinecarboxamide, 4,4'-(1,3-propanediyl)bis-

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